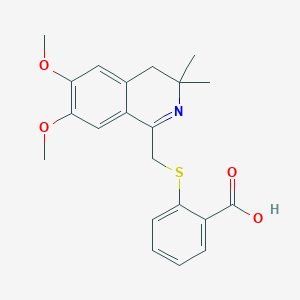

2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid

Descripción general

Descripción

2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a substituted isoquinoline structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid typically involves multiple steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Substitution Reactions: The dimethoxy and dimethyl groups are introduced through electrophilic aromatic substitution reactions.

Thioether Formation: The sulfanyl group is introduced by reacting the isoquinoline derivative with a suitable thiol compound.

Benzoic Acid Attachment: The final step involves coupling the isoquinoline derivative with a benzoic acid derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol derivatives.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antioxidant Activity

Research indicates that compounds similar to 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid exhibit antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. Studies have shown that derivatives of isoquinoline can scavenge free radicals effectively, suggesting potential therapeutic uses in preventing diseases related to oxidative damage.

2. Anti-inflammatory Effects

The anti-inflammatory properties of isoquinoline derivatives have been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and pathways, making them candidates for developing treatments for inflammatory diseases such as arthritis or inflammatory bowel disease.

Case Study : A study published in Phytochemistry demonstrated that an isoquinoline derivative significantly reduced inflammation markers in animal models of arthritis, indicating potential for therapeutic use in humans.

Organic Synthesis Applications

1. Building Block for Drug Development

The unique structure of this compound makes it a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules with potential pharmaceutical applications.

Data Table: Synthesis Pathways

Agricultural Applications

1. Biopesticide Potential

With the increasing demand for eco-friendly agricultural practices, compounds like this compound are being explored as biopesticides. Their ability to inhibit specific pests while being less harmful to beneficial insects makes them ideal candidates for sustainable agriculture.

Case Study : A recent study assessed the efficacy of isoquinoline derivatives against common agricultural pests. Results indicated significant mortality rates among target pests while maintaining safety for non-target species.

Mecanismo De Acción

The mechanism of action of 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid would depend on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparación Con Compuestos Similares

Similar Compounds

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylmethylsulfanyl)-benzoic acid: Lacks the dimethyl groups.

2-(6,7-Dimethoxy-3,3-dimethyl-isoquinolin-1-ylmethylsulfanyl)-benzoic acid: Lacks the dihydro structure.

Uniqueness

The presence of both dimethoxy and dimethyl groups, along with the dihydro structure, makes 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid unique. These structural features can influence its reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.

Actividad Biológica

2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid (CAS No. 332358-89-1) is a complex organic compound characterized by its unique structural features, including a benzoic acid moiety and a substituted isoquinoline structure. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, analgesic, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 385.5 g/mol. The compound's structure incorporates both dimethoxy and dimethyl groups, contributing to its biological activity and interaction with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 2-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]benzoic acid |

| Molecular Weight | 385.5 g/mol |

| CAS Number | 332358-89-1 |

| InChI | InChI=1S/C21H23NO4S/c1-21(2)11... |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the isoquinoline structure suggests potential interactions with neurotransmitter systems, possibly influencing pathways related to pain perception and inflammation.

Anti-inflammatory Effects

Research indicates that compounds with isoquinoline structures often exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Analgesic Activity

Preliminary studies suggest that this compound may have analgesic effects similar to other isoquinoline derivatives. The interaction with opioid receptors or modulation of pain pathways could be potential mechanisms for its analgesic properties.

Neuroprotective Properties

The structural characteristics of this compound may confer neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues. This aspect warrants further investigation through in vivo studies.

Propiedades

IUPAC Name |

2-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-21(2)11-13-9-17(25-3)18(26-4)10-15(13)16(22-21)12-27-19-8-6-5-7-14(19)20(23)24/h5-10H,11-12H2,1-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPLMNUIXAQIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C=C2C(=N1)CSC3=CC=CC=C3C(=O)O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360522 | |

| Record name | 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332358-89-1 | |

| Record name | 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.